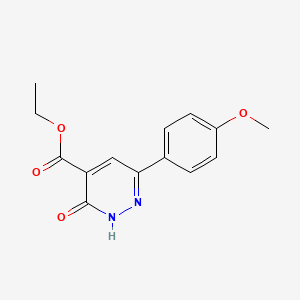
Ethyl 6-(4-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-(4-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(4-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate typically involves the reaction of ethyl 4-methoxyphenylhydrazonoacetate with ethyl acetoacetate under acidic conditions. The reaction proceeds through a cyclization process, forming the pyridazinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-(4-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxycarbonyl or methoxyphenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Pyridazinone derivatives with additional oxygen functionalities.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 6-(4-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of Ethyl 6-(4-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-ethoxycarbonyl-6-phenyl-2H-pyridazin-3-one: Similar structure but lacks the methoxy group on the phenyl ring.
4-methoxycarbonyl-6-(4-methoxyphenyl)-2H-pyridazin-3-one: Similar structure but has a methoxycarbonyl group instead of an ethoxycarbonyl group.
Uniqueness
Ethyl 6-(4-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate is unique due to the presence of both ethoxycarbonyl and methoxyphenyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and ability to interact with specific molecular targets.
Propiedades
Fórmula molecular |
C14H14N2O4 |
|---|---|
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
ethyl 3-(4-methoxyphenyl)-6-oxo-1H-pyridazine-5-carboxylate |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-14(18)11-8-12(15-16-13(11)17)9-4-6-10(19-2)7-5-9/h4-8H,3H2,1-2H3,(H,16,17) |
Clave InChI |
BCFPJEDKLBUEMT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=NNC1=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


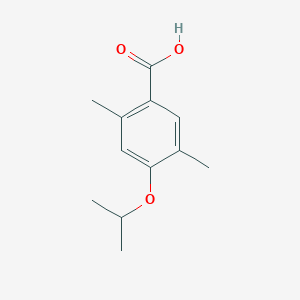
![(3aR,7S,7aR)-7-methylhexahydrooxazolo[4,5-c]pyridin-2(3H)-one](/img/structure/B8389189.png)
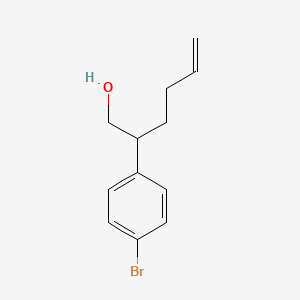
![8,8-dimethyl-8H-indolo[3,2,1-de]acridine](/img/structure/B8389201.png)
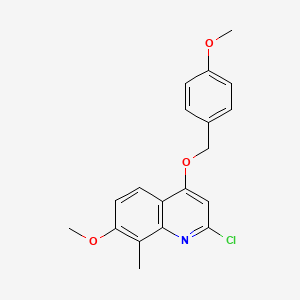
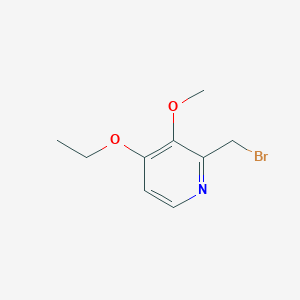


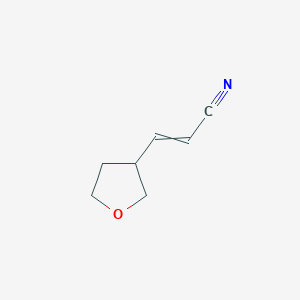


![4-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B8389292.png)
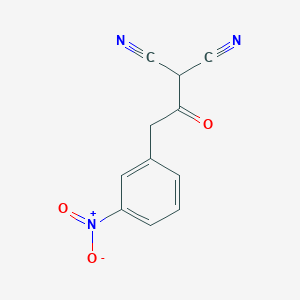
![4-[(3-Iodophenyl)amino]-6-aminoquinazoline](/img/structure/B8389300.png)
